molecular formula C20H22NO+ B14171006 4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium CAS No. 304876-32-2

4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium

Cat. No.: B14171006
CAS No.: 304876-32-2
M. Wt: 292.4 g/mol
InChI Key: XSNDAAHIKYQBOQ-UHFFFAOYSA-N
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Description

4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium is a complex organic compound that features a morpholinium core substituted with naphthyl and propenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-amine with 3-phenylprop-2-en-1-yl bromide in acetonitrile. The reaction proceeds under mild conditions, with the mixture being heated at 40–45°C for 10–15 minutes. The resulting product is then isolated by filtration after cooling to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition: Mild conditions with heating at 40–45°C in the presence of aqueous alkali.

    Cleavage: Heating in aqueous alkali at elevated temperatures.

Major Products

Mechanism of Action

The mechanism of action of 4-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-4-(prop-2-en-1-yl)morpholin-4-ium involves its ability to undergo cycloaddition and cleavage reactions. These reactions are facilitated by the electron-donating properties of the naphthalene fragment, which enhances the compound’s reactivity . The molecular targets and pathways involved in its biological activity are still under investigation.

Properties

CAS No.

304876-32-2

Molecular Formula

C20H22NO+

Molecular Weight

292.4 g/mol

IUPAC Name

4-(3-naphthalen-1-ylprop-2-ynyl)-4-prop-2-enylmorpholin-4-ium

InChI

InChI=1S/C20H22NO/c1-2-12-21(14-16-22-17-15-21)13-6-10-19-9-5-8-18-7-3-4-11-20(18)19/h2-5,7-9,11H,1,12-17H2/q+1

InChI Key

XSNDAAHIKYQBOQ-UHFFFAOYSA-N

Canonical SMILES

C=CC[N+]1(CCOCC1)CC#CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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